![molecular formula C25H22ClN3OS B2475942 1-(4-(6-Cloro benzo[d]tiazol-2-il)piperazin-1-il)-2,2-difeniletanona CAS No. 922624-84-8](/img/structure/B2475942.png)

1-(4-(6-Cloro benzo[d]tiazol-2-il)piperazin-1-il)-2,2-difeniletanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

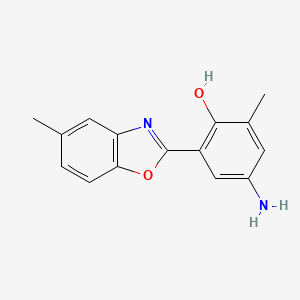

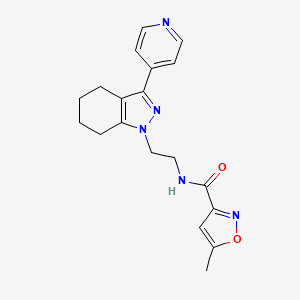

The compound “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a derivative of benzothiazole, which is a heterocyclic compound . It has been studied for its potential anticancer properties .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The structures of the compounds are usually confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using techniques like FT-IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of phosphorus oxychloride, which activates the carbonyl group of aromatic acids and increases its electrophilicity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined using elemental analysis . This provides information about the percentage composition of different elements in the compound .Aplicaciones Científicas De Investigación

- CBTPE ha sido evaluado por sus actividades antiinflamatorias y analgésicas. Inhibe la ciclooxigenasa-2 (COX-2), que media la inflamación y el dolor. A diferencia de los antiinflamatorios no esteroideos tradicionales (AINE), que pueden causar irritación gastrointestinal, CBTPE muestra efectos ulcerogénicos más bajos al tiempo que conserva la eficacia .

- Referencia:

- La detección de quorum es un mecanismo de comunicación utilizado por las bacterias para coordinar los comportamientos grupales. Los derivados de CBTPE han sido diseñados y sintetizados para inhibir la detección de quorum sin ser antibióticos. Estos compuestos son prometedores como nuevos inhibidores de la detección de quorum .

- Referencia:

- Los derivados de tiazol, incluido CBTPE, exhiben propiedades antimicrobianas y antifúngicas. Estos compuestos juegan un papel en la lucha contra las infecciones causadas por bacterias y hongos .

- Referencia:

- Algunos derivados de tiazol, similares a CBTPE, demuestran una potente citotoxicidad contra líneas celulares tumorales humanas. Estos compuestos podrían explorarse más a fondo por su actividad antitumoral .

- Referencia:

Propiedades Antiinflamatorias y Analgésicas

Inhibición de la Detección de Quorum

Actividades Antimicrobianas y Antifúngicas

Efectos Antitumorales y Citotóxicos

Mecanismo De Acción

Target of Action

The primary targets of this compound are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the biosynthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes through the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, which are often mediated by these molecules . Some derivatives of this compound have been found to have significant anti-inflammatory and analgesic activities .

Análisis Bioquímico

Biochemical Properties

The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has been found to interact with various enzymes and proteins. It has been suggested that it may have anti-inflammatory and analgesic activities . The anti-inflammatory activity of this compound is believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Cellular Effects

The effects of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone on cells are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the cyclo-oxygenase pathways, which are crucial for the production of prostaglandins .

Molecular Mechanism

At the molecular level, 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone exerts its effects through various mechanisms. It is believed to inhibit the cyclo-oxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins . This inhibition can lead to a decrease in the production of prostaglandins, thereby potentially reducing inflammation and pain .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally observed that the effects of similar compounds can range from therapeutic at lower doses to potentially toxic or adverse at high doses .

Metabolic Pathways

It is known that the compound may interact with enzymes involved in the metabolism of arachidonic acid to prostaglandins .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is likely that the compound may be directed to specific compartments or organelles based on certain signals or post-translational modifications .

Propiedades

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3OS/c26-20-11-12-21-22(17-20)31-25(27-21)29-15-13-28(14-16-29)24(30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKCTNFNLYFYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)

![1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2475865.png)

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2475870.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2475871.png)

![2-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475872.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2475878.png)